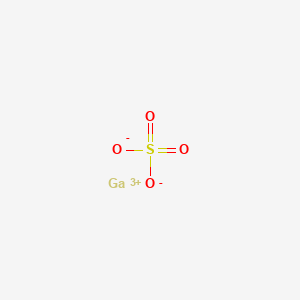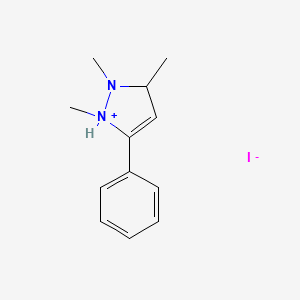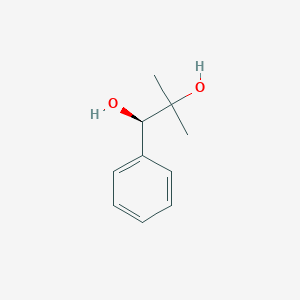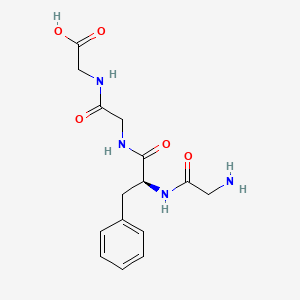
Glycine, glycyl-L-phenylalanylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, glycyl-L-phenylalanylglycyl- is a tripeptide composed of glycine, L-phenylalanine, and another glycine residue This compound is a derivative of glycine and L-phenylalanine, which are both proteinogenic amino acids Glycine is the simplest amino acid, while L-phenylalanine is an essential amino acid with a benzyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycine, glycyl-L-phenylalanylglycyl- typically involves peptide bond formation between the amino acids. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: Glycine is attached to the resin through its carboxyl group.
Deprotection: The amino group of glycine is deprotected to allow for the next amino acid to be added.
Coupling: L-phenylalanine is coupled to the glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection and coupling: The process is repeated to add the final glycine residue.
Cleavage: The completed tripeptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of glycine, glycyl-L-phenylalanylglycyl- can be achieved through large-scale SPPS or solution-phase peptide synthesis. In solution-phase synthesis, the amino acids are coupled in solution rather than on a solid support. This method can be more suitable for large-scale production but requires careful purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Glycine, glycyl-L-phenylalanylglycyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The peptide can participate in substitution reactions where functional groups are replaced by others, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various catalysts and reagents depending on the specific substitution reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds. Substitution reactions can introduce new functional groups into the peptide structure.
Scientific Research Applications
Glycine, glycyl-L-phenylalanylglycyl- has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function, as well as its interactions with enzymes and receptors.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of glycine, glycyl-L-phenylalanylglycyl- involves its interaction with specific molecular targets and pathways. In biological systems, peptides can bind to receptors, enzymes, or other proteins, influencing their activity. The specific mechanism depends on the peptide’s structure and the target molecule. For example, glycine residues can interact with glycine receptors, while L-phenylalanine residues can interact with aromatic amino acid-binding sites.
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A dipeptide composed of two glycine residues.
Glycyl-L-phenylalanine: A dipeptide composed of glycine and L-phenylalanine.
L-phenylalanylglycine: A dipeptide with the reverse sequence of glycine and L-phenylalanine.
Uniqueness
Glycine, glycyl-L-phenylalanylglycyl- is unique due to its tripeptide structure, which combines the properties of glycine and L-phenylalanine
Properties
CAS No. |
27841-74-3 |
|---|---|
Molecular Formula |
C15H20N4O5 |
Molecular Weight |
336.34 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H20N4O5/c16-7-12(20)19-11(6-10-4-2-1-3-5-10)15(24)18-8-13(21)17-9-14(22)23/h1-5,11H,6-9,16H2,(H,17,21)(H,18,24)(H,19,20)(H,22,23)/t11-/m0/s1 |
InChI Key |
QNNPFCCRZUGEKE-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole](/img/structure/B14690513.png)
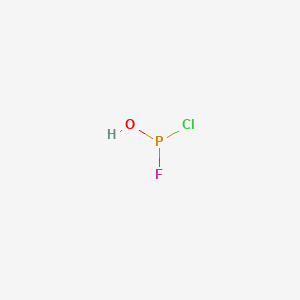
![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)
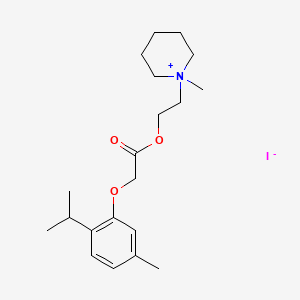
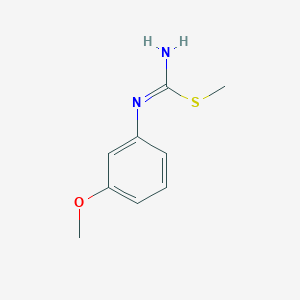
silane](/img/structure/B14690547.png)

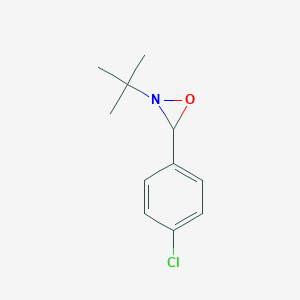
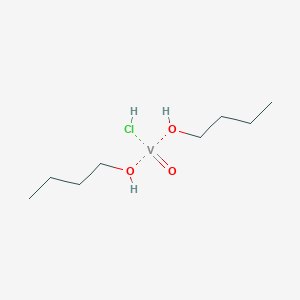
![Benzene, 1,1'-[(phenylmethoxy)methylene]bis-](/img/structure/B14690578.png)
